TPO agonist 1
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Overview
Description
LGD-4665, also known as Totrombopag, GSK2285921, and SB559448, is an oral thrombopoietin receptor agonist. It is a highly selective and potent agonist of the thrombopoietin receptor, which induces differentiation and proliferation of megakaryocytes. This compound is being developed as a new generation small molecule thrombopoietin mimetic, with potential therapeutic use in thrombocytopenic patients with various clinical etiologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LGD-4665 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of LGD-4665 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The exact methods used in industrial production are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
LGD-4665 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions may occur, where specific atoms or groups within the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving LGD-4665 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of LGD-4665 depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, as well as substituted analogs of the original compound .
Scientific Research Applications
LGD-4665 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of thrombopoietin receptor agonists.
Biology: Investigated for its effects on megakaryocyte differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for treating thrombocytopenia in patients with immune thrombocytopenic purpura, hepatitis C, and myelodysplastic syndrome.
Industry: Utilized in the development of new thrombopoietin mimetics and related pharmaceuticals .
Mechanism of Action
LGD-4665 exerts its effects by binding to and activating the thrombopoietin receptor. This activation leads to the stimulation of signal transduction pathways that promote the differentiation and proliferation of megakaryocytes, resulting in increased platelet production. The molecular targets and pathways involved include the thrombopoietin receptor and downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to LGD-4665 include other thrombopoietin receptor agonists such as:
- Romiplostim
- Eltrombopag
- Avatrombopag
Comparison
Compared to other thrombopoietin receptor agonists, LGD-4665 is unique in its oral bioavailability and high selectivity for the thrombopoietin receptor. It has shown a dose-proportional increase in platelet counts and a high safety margin in clinical studies .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSNQYHZCMCURB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376592-42-6 |
Source
|
Record name | TOTROMBOPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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